molecular formula C19H20F3N5S B10783206 3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

Katalognummer B10783206
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: BPYSDNGSPDXKCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UP-5222-04: is a central acting non-narcotic analgesic compound. It has been studied for its potential to provide pain relief without the addictive properties associated with narcotic analgesics . This compound has garnered interest in the fields of medicine and pharmacology due to its unique mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of UP-5222-04 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nitration, reduction, and cyclization. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of UP-5222-04 is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.

Analyse Chemischer Reaktionen

Types of Reactions: UP-5222-04 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert nitro groups to amines, which are crucial intermediates in the synthesis of UP-5222-04.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of UP-5222-04 to enhance its efficacy or reduce side effects.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Palladium on carbon (Pd/C) is frequently used in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: UP-5222-04 is used as a model compound in organic synthesis research. Its complex structure and reactivity make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, UP-5222-04 is investigated for its effects on cellular processes. Studies focus on its interaction with cellular receptors and its potential to modulate pain pathways.

Medicine: The primary application of UP-5222-04 in medicine is as an analgesic. Research is ongoing to determine its efficacy and safety in treating various types of pain, including chronic and neuropathic pain.

Industry: In the pharmaceutical industry, UP-5222-04 is explored as a lead compound for the development of new pain relief medications. Its non-narcotic nature makes it a promising candidate for reducing the risk of addiction associated with pain management.

Wirkmechanismus

UP-5222-04 exerts its analgesic effects by interacting with specific molecular targets in the central nervous system. It binds to receptors that are involved in pain perception, such as the mu-opioid receptor, but without the addictive properties of traditional opioids. This interaction modulates the release of neurotransmitters, reducing the sensation of pain. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a unique mechanism that differentiates it from other analgesics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

    Tramadol: Another central acting analgesic, but with a higher risk of addiction.

    Acetaminophen: A widely used analgesic with a different mechanism of action, primarily acting peripherally.

    Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also provides pain relief but through inhibition of cyclooxygenase enzymes.

Uniqueness of UP-5222-04: UP-5222-04 stands out due to its non-narcotic nature and central mechanism of action. Unlike tramadol, it has a lower potential for addiction. Compared to acetaminophen and ibuprofen, UP-5222-04 provides pain relief through a different pathway, potentially offering an alternative for patients who do not respond well to traditional analgesics.

If you have any specific questions or need further details, feel free to ask!

Eigenschaften

Molekularformel

C19H20F3N5S

Molekulargewicht

407.5 g/mol

IUPAC-Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C19H20F3N5S/c20-19(21,22)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-18-24-23-17-6-1-2-7-27(17)18/h1-7,14H,8-13H2

InChI-Schlüssel

BPYSDNGSPDXKCK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=CC=CC(=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.